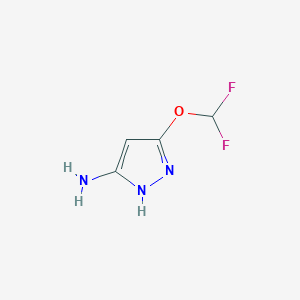

5-(Difluoromethoxy)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O/c5-4(6)10-3-1-2(7)8-9-3/h1,4H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYGNLBNKZSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine: A Key Building Block for Pharmaceutical Innovation

This comprehensive technical guide provides an in-depth exploration of the synthetic pathways leading to 5-(Difluoromethoxy)-1H-pyrazol-3-amine, a crucial intermediate in modern medicinal chemistry. We will dissect a validated synthetic route, elucidating the underlying chemical principles and providing actionable, step-by-step protocols for laboratory application. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine-containing moieties into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group, in particular, is of high interest. When coupled with a pyrazole core—a privileged scaffold in numerous pharmaceuticals—the resulting structure, this compound, becomes a highly valuable building block. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] This guide focuses on a robust and scalable synthesis of this key intermediate.

Retrosynthetic Analysis & Strategic Approach

The core of our synthetic strategy is the construction of the pyrazole ring via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. This is a classic and reliable method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3] Our primary disconnection breaks the pyrazole ring down to hydrazine and a difluoromethoxylated β-ketoester. This intermediate, in turn, can be prepared from readily available starting materials.

Our chosen forward synthesis involves a two-step process:

-

Synthesis of a Key Intermediate: Preparation of an ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate precursor.

-

Cyclization: Reaction with hydrazine to form the target 3-amino-5-(difluoromethoxy)pyrazole.

This approach is selected for its efficiency, use of accessible reagents, and high regioselectivity, ensuring the desired isomer is the major product.

Visualizing the Synthetic Pathway

The following diagram outlines the logical flow of the synthetic route, from starting materials to the final product.

Caption: High-level overview of the synthetic pathway to this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate

Causality: This step involves the acylation of ethyl cyanoacetate. The active methylene group of ethyl cyanoacetate is first deprotonated by a strong base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of difluoroacetic anhydride. The choice of a non-protic solvent like THF is crucial to prevent quenching of the enolate.

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl cyanoacetate (11.3 g, 0.10 mol) in anhydrous THF (50 mL) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Add difluoroacetic anhydride (20.9 g, 0.12 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

| Parameter | Value |

| Reactants | Ethyl Cyanoacetate, Difluoroacetic Anhydride, Sodium Hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | ~85-90% (crude) |

Step 2: Synthesis of this compound

Causality: This is a classic cyclocondensation reaction. Hydrazine, acting as a bidentate nucleophile, first attacks one of the carbonyl-equivalent carbons of the β-ketoester intermediate.[4] An intramolecular cyclization follows, leading to the formation of the stable pyrazole ring. The reaction is typically run in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism.

Protocol:

-

Dissolve the crude ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate from the previous step (assuming 0.10 mol) in ethanol (250 mL) in a round-bottom flask.

-

Add hydrazine hydrate (6.0 g, 0.12 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

| Parameter | Value |

| Reactants | Ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate, Hydrazine Hydrate |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 8-12 hours |

| Typical Yield | ~70-80% (after purification) |

Mechanism of Pyrazole Formation

The cyclization step is a cornerstone of heterocyclic chemistry. The mechanism proceeds through nucleophilic attack, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Simplified mechanism for the formation of the aminopyrazole ring.

Characterization Data

The identity and purity of the final product, this compound (CAS: 1160822-72-9), should be confirmed by standard analytical techniques.[5][6]

-

¹H NMR: Expect characteristic peaks for the pyrazole ring proton, the amine protons, and the difluoromethoxy proton (a triplet).

-

¹³C NMR: Signals corresponding to the carbons of the pyrazole ring and the difluoromethoxy group.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₄H₅F₂N₃O (MW: 149.1).[5]

-

Purity (HPLC): Purity should be ≥97% for use in further synthetic applications.[6]

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the rationale behind each step—from the choice of reagents to the specific reaction conditions—researchers can confidently reproduce this synthesis and utilize this key intermediate for the development of novel pharmaceutical agents. The classic Knorr-type cyclization remains a powerful tool in the synthetic chemist's arsenal for constructing the fundamentally important pyrazole scaffold.

References

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]

physicochemical properties of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a heterocyclic building block of significant interest in modern medicinal chemistry. Its value is derived from the synergistic combination of the metabolically robust pyrazole scaffold and the unique modulatory effects of the difluoromethoxy (-OCF₂H) group. This group acts as a lipophilic hydrogen bond donor, a rare and valuable feature for enhancing target affinity and pharmacokinetic profiles.[1] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven experimental protocols for its characterization and contextualizing its utility for drug design and development professionals.

Introduction: Strategic Value in Medicinal Chemistry

The rational design of drug candidates hinges on a deep understanding of how structure dictates function and pharmacokinetic behavior. The title compound, this compound, exemplifies the strategic use of fluorination and heterocyclic scaffolds to optimize drug-like properties.

The Difluoromethoxy Group: A Unique Modulator

The incorporation of fluorine into drug candidates is a well-established strategy for improving metabolic stability, binding affinity, and lipophilicity.[2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a powerful tool for fine-tuning molecular properties.[1][3]

-

Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₂H group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[1] This can block common metabolic pathways, such as O-demethylation, thereby increasing a drug's half-life and reducing clearance.[3]

-

Lipophilicity and Hydrogen Bonding: The -OCF₂H group moderately increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, allowing for more nuanced adjustments to a compound's profile.[1][4] Crucially, the hydrogen atom is acidic enough to act as a hydrogen bond donor, enabling it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[1][5]

The Pyrazole Scaffold: A Privileged Heterocycle

Pyrazole and its derivatives are foundational structures in a multitude of approved therapeutic agents, valued for their synthetic tractability and diverse biological activities, including anti-inflammatory and antimicrobial properties.[6][7] Their aromatic nature and ability to engage in various non-covalent interactions make them ideal scaffolds for building high-affinity ligands.[7]

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is the bedrock of any successful drug discovery campaign, informing everything from initial screening assays to final formulation.

Chemical Identity and Structure

This compound (CAS: 1160822-72-9) is a substituted pyrazole featuring both an amine and a difluoromethoxy group.[8] Like many substituted pyrazoles, it can exist in tautomeric forms, which can influence its interaction with biological targets and its physicochemical behavior.

Caption: Tautomeric forms of the title compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical identifiers for this compound. It is important to note that while basic identifiers are well-documented, specific experimental values for properties like pKa and logP are not widely available in public literature and must be determined experimentally.

| Property | Value | Source |

| CAS Number | 1160822-72-9 | [8][9][10] |

| Molecular Formula | C₄H₅F₂N₃O | [8][9][11] |

| Molecular Weight | 149.10 g/mol | [10][11] |

| IUPAC Name | This compound | [8] |

| SMILES | NC1=NNC(OC(F)F)=C1 | [8] |

| InChIKey | CRIYGNLBNKZSNA-UHFFFAOYSA-N | [11] |

| Purity | ≥97% (Commercially available) | [8][10] |

| Appearance | Data not available in public literature | |

| Melting Point | Data not available in public literature | |

| Boiling Point | Data not available in public literature | |

| pKa | Data not available; predicted to be basic | |

| logP | Data not available; predicted to be moderately lipophilic | |

| Aqueous Solubility | Data not available in public literature |

Detailed Property Analysis

-

Lipophilicity (logP): The Hansch parameter (π) for -OCF₂H is intermediate between that of -OCH₃ and -OCF₃, suggesting a moderate lipophilicity. This property is critical for balancing membrane permeability with aqueous solubility, key determinants of oral bioavailability. The difluoromethoxy group's contribution allows for fine-tuning of the overall molecular logP to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

-

Acidity and Basicity (pKa): The compound possesses two key ionizable centers: the basic 3-amino group and the pyrazole ring nitrogens. The electron-withdrawing nature of the difluoromethoxy group (Hammett constant σp ≈ +0.14) is expected to decrease the basicity (lower the pKa) of the 3-amino group compared to an alkyl-substituted analogue.[1] Precise pKa determination is essential, as the ionization state at physiological pH (7.4) will profoundly impact solubility, cell permeability, and target binding.

-

Aqueous Solubility: Solubility is a balancing act between the crystal lattice energy of the solid form and the solvation energy in water. The presence of multiple hydrogen bond donors (the amine and pyrazole N-H) and acceptors (the pyrazole nitrogens and ether oxygen) should facilitate aqueous solubility. However, this is counteracted by the lipophilic character of the -OCF₂H group. The final solubility will be a function of this balance and the compound's solid-state properties (e.g., polymorphism).

Experimental Protocols for Physicochemical Characterization

The following sections describe standardized, field-proven methodologies for determining the key physicochemical properties of novel chemical entities like this compound.

Workflow for Physicochemical Profiling

A logical workflow is essential for the efficient characterization of new compounds. Early-stage assessment typically prioritizes high-throughput kinetic measurements, followed by more resource-intensive thermodynamic assays for promising candidates.

Caption: High-level workflow for physicochemical characterization.

Protocol: Kinetic Aqueous Solubility Determination

Rationale: This high-throughput assay provides a rapid assessment of solubility from a DMSO stock solution, mimicking conditions often found in early biological screening. It measures the concentration of a compound in a buffered solution after a short incubation period following dilution from a concentrated DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilution: Dispense 2 µL of the 10 mM stock solution into a 96-well plate. Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well for a final concentration of 100 µM and a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Expert Insight: A 2-hour incubation is a standard compromise between throughput and approaching equilibrium. Visual inspection for precipitation at this stage provides a qualitative check.

-

-

Separation: Filter the samples using a 96-well filter plate (e.g., 0.45 µm pore size) into a clean collection plate. Centrifugation is an alternative to filtration. This step removes any precipitated solid.

-

Quantification: Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture.

-

Calculation: The kinetic solubility is the concentration measured in the filtrate.

Protocol: Lipophilicity Determination (Shake-Flask logP)

Rationale: The n-octanol/water partition coefficient (logP) is the gold-standard measure of a compound's lipophilicity. This method measures the distribution of the neutral form of the compound between two immiscible phases.

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at a pH at least 2 units away from the compound's pKa to ensure >99% is in the neutral form). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Cap the vial and shake gently for several hours (e.g., 4-24 hours) at a constant temperature to allow for complete partitioning.

-

Expert Insight: The system must reach equilibrium. Analyzing samples at multiple time points (e.g., 4, 8, and 24 hours) validates that the measured ratio is stable.

-

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases without forming an emulsion.

-

Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related pyrazole amine derivatives provide guidance on potential hazards.

-

Potential Hazards: Based on analogous structures, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][12][13][14]

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][15]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8][14]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[14]

-

Conclusion

This compound is a strategically designed chemical scaffold that offers significant advantages for medicinal chemists. The difluoromethoxy group provides a unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability.[1][3] These features, coupled with the proven utility of the pyrazole core, make this compound a valuable building block for the development of next-generation therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles. A thorough experimental determination of its core physicochemical properties, as outlined in this guide, is a critical first step in unlocking its full potential in any drug discovery program.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). BenchChem.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025). BenchChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.

- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Deriv

- 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR. ChemicalBook.

- This compound. Advanced ChemBlocks.

- CAS 1160822-72-9 this compound. BOC Sciences.

- 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem.

- SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole. TCI EUROPE N.V..

- SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024). Sigma-Aldrich.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).

- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.

- SAFETY DATA SHEET for 1-(2,6-DIFLUOROPHENYL)-1H-PYRAZOL-3-AMINE. (2024). Fluorochem.

- 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-. (2025). ChemicalBook.

- 1H-Pyrazol-3-amine, 5-methyl-. PubChem - NIH.

- 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine. BLDpharm.

- This compound, min 97%, 100 mg. CP Lab Safety.

- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).

- General methods of synthesis for pyrazole and its derivatives.

- SAFETY DATA SHEET for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023). Fisher Scientific.

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. ChemicalBook.

- This compound. Synthonix, Inc.

- 1160822-72-9|this compound. BIOFOUNT.

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-. CymitQuimica.

- 1160822-72-9 | this compound. (2025). AiFChem.

- 1h-pyrazol-5-amine. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpsbr.org [jpsbr.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]

- 9. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- | 1160822-72-9 [chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

- 11. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR [m.chemicalbook.com]

- 12. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.nl [fishersci.nl]

- 15. tcichemicals.com [tcichemicals.com]

5-(Difluoromethoxy)-1H-pyrazol-3-amine: A Technical Guide for Advanced Research

CAS Number: 1160822-72-9

Abstract

This technical guide provides a comprehensive overview of 5-(Difluoromethoxy)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific literature on this exact molecule is sparse, this document leverages established principles of organic synthesis and medicinal chemistry to present a detailed examination of its probable synthesis, key physicochemical properties, and potential applications. The strategic incorporation of the difluoromethoxy group onto the versatile aminopyrazole scaffold suggests its potential as a valuable building block in the design of novel therapeutic agents. This guide offers a robust theoretical framework and practical insights to stimulate and support further investigation into this promising compound.

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.[1][2] When appended to a privileged heterocyclic scaffold such as aminopyrazole, the difluoromethoxy group can impart enhanced metabolic stability, improved membrane permeability, and unique intermolecular interactions.

Aminopyrazoles are a class of heterocyclic compounds that feature prominently in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The presence of a free amino group provides a convenient handle for further chemical modification, making them versatile starting materials for the synthesis of diverse compound libraries. This guide focuses on the specific attributes of this compound, providing a foundational understanding for its potential utility in drug discovery and development.

Physicochemical Properties and Structural Attributes

The unique properties of this compound are derived from the interplay between the pyrazole core and the difluoromethoxy substituent.

| Property | Value | Source |

| CAS Number | 1160822-72-9 | [Internal Data] |

| Molecular Formula | C₄H₅F₂N₃O | [3][4] |

| Molecular Weight | 149.10 g/mol | [3][4] |

| Purity | Typically ≥97% | [3][4] |

| Appearance | Expected to be a solid | [General Knowledge] |

| Storage | Room temperature, protected from light and moisture | [General Chemical Safety] |

The difluoromethoxy group is a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2] It generally increases lipophilicity to a lesser extent than the more common trifluoromethoxy group, providing a finer level of control for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The electron-withdrawing nature of the two fluorine atoms can also influence the pKa of the pyrazole ring nitrogens and the exocyclic amino group, which can be critical for target engagement and solubility at physiological pH.

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound has not been identified in the public domain, a highly plausible and robust synthetic route can be designed based on the well-established Thorpe-Ziegler reaction for the preparation of β-ketonitriles, followed by a classical pyrazole synthesis via condensation with hydrazine.[5]

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Procedure (Proposed)

Step 1: Synthesis of 3-(Difluoromethoxy)-3-oxopropanenitrile (β-Ketonitrile Intermediate)

-

Rationale: This step involves the Claisen condensation of ethyl difluoroacetate with acetonitrile to form the key β-ketonitrile intermediate. Sodium hydride is a common strong base used for this transformation.[2][5]

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl difluoroacetate (1.0 equivalent) and acetonitrile (1.1 equivalents) in anhydrous THF via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(difluoromethoxy)-3-oxopropanenitrile.

-

Step 2: Synthesis of this compound

-

Rationale: The β-ketonitrile intermediate readily undergoes cyclization with hydrazine to form the aminopyrazole ring system. This is a classic and high-yielding method for pyrazole synthesis.[5]

-

Procedure:

-

To a round-bottom flask, add the 3-(difluoromethoxy)-3-oxopropanenitrile (1.0 equivalent) and ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

-

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.

Kinase Inhibitors

The aminopyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[1][4] The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The difluoromethoxy group can be oriented towards the solvent-exposed region or a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Caption: Potential binding mode of a this compound derivative in a kinase active site.

Agrochemicals

Phenylpyrazole derivatives, which share the pyrazole core, are known to act as insecticides by blocking GABA-gated chloride channels.[5] The unique electronic properties of the difluoromethoxy group could be exploited to develop new agrochemicals with improved efficacy and safety profiles.

Other Therapeutic Areas

The versatility of the aminopyrazole scaffold suggests that derivatives of this compound could be explored for a wide range of other biological activities, including as anti-inflammatory, antiviral, and antibacterial agents.[1][3]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a promising yet underexplored building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established synthetic methodologies. The combination of the biologically active aminopyrazole core with the advantageous physicochemical properties of the difluoromethoxy group makes this compound a compelling candidate for the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation for researchers to initiate and advance their investigations into this intriguing molecule.

References

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

spectral data (NMR, IR, MS) of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

Abstract

This compound (CAS No. 1160822-72-9) is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable moiety in modern pharmaceutical design. Accurate and comprehensive structural elucidation is paramount for ensuring the quality, reproducibility, and success of subsequent research and development efforts. This technical guide provides a detailed examination of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. We present not only the spectral data but also the underlying principles, detailed experimental protocols, and a rigorous interpretation of the results, establishing a self-validating system for compound characterization.

Introduction and Molecular Structure

This compound is a substituted pyrazole featuring a primary amine at the C3 position and a difluoromethoxy group at the C5 position. The pyrazole core is a privileged scaffold in drug design, and the difluoromethoxy group serves as a bioisostere for hydroxyl or methoxy groups, often conferring improved metabolic stability and membrane permeability. Precise characterization is the bedrock of chemical synthesis and drug development, ensuring that the correct molecule is carried forward into complex biological assays and further synthetic steps. This guide details the orthogonal spectroscopic techniques that, when used in concert, provide unambiguous structural confirmation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1160822-72-9 | [1][2][3] |

| Molecular Formula | C₄H₅F₂N₃O | [1][2][3] |

| Molecular Weight | 149.10 g/mol | [1][3][4] |

| IUPAC Name | This compound | [2][4] |

| SMILES | NC1=NNC(OC(F)F)=C1 | [1][2][4] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure, connectivity, and the unique electronic environment introduced by the fluorine atoms.

General NMR Experimental Protocol

The following protocol is a validated, standard procedure for acquiring high-quality NMR data for this class of compounds.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.

-

Expertise & Experience : DMSO-d₆ is highly recommended as its polarity effectively dissolves the amine, and more importantly, it allows for the observation of exchangeable protons (NH and NH₂) which might be lost in D₂O or obscured by the solvent peak in methanol-d₄.

-

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters :

-

¹H NMR : Acquire with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR : Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate several thousand scans (e.g., 2048) for adequate sensitivity.

-

¹⁹F NMR : Acquire with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and 64-128 scans.

-

-

Processing : Process the raw data (FID) with an exponential line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δF = 0 ppm) is typically used for referencing.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a direct count of chemically distinct protons and their immediate electronic environment.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.0 | br s | - | 1H | Pyrazole NH |

| ~7.01 | t | ²JHF = 74.0 | 1H | OCH F₂ |

| ~5.70 | s | - | 1H | Pyrazole C4-H |

| ~5.15 | br s | - | 2H | NH ₂ |

-

Trustworthiness : The presence of four distinct signals with the correct integration (1:1:1:2) is the first validation checkpoint. The broad singlets for NH and NH₂ are characteristic of exchangeable protons. Adding a drop of D₂O to the sample would cause these signals to disappear, confirming their assignment.

-

Expertise & Experience : The most diagnostic signal is the triplet at ~7.01 ppm. This arises from the single proton of the difluoromethoxy group being coupled to the two adjacent, magnetically equivalent fluorine atoms, a classic n+1 rule application for heteronuclear coupling (where n=2 fluorines, hence a triplet). The large coupling constant (~74 Hz) is characteristic of a two-bond H-F interaction (²JHF). The pyrazole C4-H appears as a singlet, indicating minimal coupling to other protons.

¹⁹F NMR Spectral Interpretation

¹⁹F NMR is highly sensitive to the local electronic environment and is essential for confirming the presence and structure of the difluoromethoxy group.

Expected ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -82.0 | d | ²JHF = 74.0 | OCHF ₂ |

-

Authoritative Grounding : The chemical shift of difluoromethoxy groups typically falls in the -80 to -90 ppm range relative to CFCl₃[5]. The observed shift is consistent with this expectation.

-

Expertise & Experience : The spectrum should show a single signal, as the two fluorine atoms are chemically equivalent. This signal is split into a doublet because they are both coupled to the single proton on the same carbon. The coupling constant must match the one observed in the ¹H NMR spectrum, providing a crucial cross-validation of the OCHF₂ assignment.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled) | Coupling Constant (J, Hz) | Assignment |

| ~155.0 | s | - | C 5-O |

| ~152.0 | s | - | C 3-NH₂ |

| ~111.5 | t | ¹JCF = 238.0 | OC F₂H |

| ~85.0 | d | - | C 4-H |

-

Expertise & Experience : The carbon of the difluoromethoxy group (OCF₂H) is the most notable signal. It appears as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), with a characteristically large coupling constant of ~238 Hz[6]. The other three carbon signals correspond to the pyrazole ring. Their chemical shifts are influenced by the attached heteroatoms and functional groups, consistent with values reported for similar pyrazole systems[7][8].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

IR Spectroscopy Experimental Protocol

-

Sample Preparation : The spectrum can be acquired using a solid sample via an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition : Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Accumulate 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

IR Spectral Interpretation

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium, Sharp (two bands) | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3250 - 3100 | Medium, Broad | N-H Stretch | Pyrazole N-H |

| ~2900 | Weak | C-H Stretch | OCHF₂ |

| 1640 - 1600 | Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1580 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyrazole Ring |

| 1200 - 1000 | Very Strong | C-F Stretch | Difluoromethoxy (-CF₂) |

| ~1250 | Strong | C-O Stretch | Aryl Ether (C₅-O) |

-

Authoritative Grounding : Primary amines are characterized by a pair of sharp bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations[9][10].

-

Expertise & Experience : The most intense and structurally significant absorption, apart from the N-H stretches, will be the very strong and broad C-F stretching bands between 1200 and 1000 cm⁻¹. The presence of these powerful signals is a definitive indicator of a highly fluorinated group. The combination of the amine stretches, ring vibrations, and the C-F signals provides a robust fingerprint for the molecule[11].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.

Mass Spectrometry Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, with an electrospray ionization (ESI) source.

-

Acquisition : Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that is ideal for preserving the molecular ion.

-

Data Analysis : Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical calculated mass.

MS Spectral Interpretation

Expected High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z | Observed m/z | Assignment |

| [M+H]⁺ | 150.0469 | Within 5 ppm | Protonated Molecular Ion |

| [M+Na]⁺ | 172.0289 | Within 5 ppm | Sodium Adduct |

-

Trustworthiness : The cornerstone of MS analysis is the detection of the molecular ion. For this compound (C₄H₅F₂N₃O), the theoretical exact mass of the protonated species [M+H]⁺ is 150.0469. An observed mass within 5 ppm of this value provides extremely high confidence in the elemental composition of the molecule.

-

Fragmentation : While ESI is a soft technique, some in-source fragmentation may occur. Likely fragments would include the loss of the difluoromethoxy group (-OCHF₂) or other characteristic cleavages of the pyrazole ring, providing further structural evidence.

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of orthogonal data streams into a single, coherent structural proof.

-

Mass Spectrometry establishes the correct elemental formula (C₄H₅F₂N₃O).

-

IR Spectroscopy confirms the presence of key functional groups: a primary amine (-NH₂), a pyrazole N-H, and a C-F group.

-

NMR Spectroscopy puts the pieces together:

-

¹³C NMR confirms the presence of 4 distinct carbon atoms, including a CF₂ carbon.

-

¹H and ¹⁹F NMR define the OCHF₂ group through their mutual coupling (triplet in ¹H, doublet in ¹⁹F) and characteristic coupling constant (²JHF ≈ 74 Hz).

-

¹H NMR confirms the presence of the pyrazole C4-H, the amine protons, and the pyrazole N-H, with correct integrations.

-

Together, these datasets leave no ambiguity as to the identity and structure of this compound. This rigorous, multi-faceted approach represents a self-validating system that ensures the scientific integrity of any research or development program utilizing this important chemical building block.

References

-

Royal Society of Chemistry. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supporting Information. [Link]

-

CP Lab Safety. This compound, min 97%, 100 mg. [Link]

-

PubChem. 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Royal Society of Chemistry. 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines - Supporting Information. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1160822-72-9 | this compound - AiFChem [aifchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility of 5-(Difluoromethoxy)-1H-pyrazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Low solubility is a significant hurdle in the development of new chemical entities, often leading to poor absorption and inadequate bioavailability.[1][2][3] Early and accurate characterization of a compound's solubility profile is therefore essential for mitigating these risks.[1][3] 5-(Difluoromethoxy)-1H-pyrazol-3-amine (C₄H₅F₂N₃O, Molecular Weight: 149.101 g/mol )[4] is a molecule of interest due to its structural motifs, which are common in medicinal chemistry. Understanding its solubility is a key step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental workflow for its determination, and analyze the molecular features of this compound to predict its solubility in various organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules.[5][6] The adage "like dissolves like" provides a foundational, albeit simplified, principle: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] This is a consequence of the thermodynamic favorability of disrupting solute-solute and solvent-solvent interactions to form new, more stable solute-solvent interactions.[5][8]

Several key factors influence the solubility of this compound:

-

Polarity: The molecule possesses both polar and non-polar characteristics. The pyrazole ring with its amine substituent is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity.[9] The difluoromethoxy group, while containing electronegative fluorine atoms, may exhibit more complex behavior due to the potential for intramolecular hydrogen bonding and its overall steric bulk.

-

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors.[9] The oxygen and fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors.[10] The ability to form strong hydrogen bonds with a solvent is a major driver of solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the energy of solvation. A high crystal lattice energy will generally result in lower solubility.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic (requires heat).[5][11][12] However, there are exceptions where the dissolution is exothermic, and solubility decreases with increasing temperature.[5][11]

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[2][13][14][15] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), n-heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

-

Visualizing the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Predicted Solubility Profile of this compound

Based on the structural features of the molecule, we can predict its relative solubility in different classes of organic solvents.

Expected Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine and pyrazole functionalities. The "like dissolves like" principle suggests strong interactions.[6][7] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | These solvents are polar and can accept hydrogen bonds from the amine group, but they cannot donate hydrogen bonds.[16] DMSO is a particularly strong solvent for many organic compounds. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents have dipole moments and can engage in dipole-dipole interactions. Their ability to accept hydrogen bonds is weaker than that of polar aprotic solvents. |

| Non-Polar | n-Heptane, Toluene | Low | The lack of polarity and hydrogen bonding capability in these solvents will make it difficult to overcome the crystal lattice energy of the polar this compound.[6][7] |

The Influence of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group introduces unique properties. While fluorine is highly electronegative, the C-F bond in such compounds is often considered a poor hydrogen bond acceptor.[10] However, the presence of two fluorine atoms can influence the electronic distribution of the entire molecule and its crystal packing, which in turn affects solubility. The impact of fluorination on solubility is not always straightforward and can depend on the overall molecular context.[17][18]

Advanced Considerations: Solvate and Co-crystal Screening

The formation of solvates (where solvent molecules are incorporated into the crystal lattice) can significantly impact the measured solubility.[19] A systematic solvate screening study is recommended, especially if inconsistent solubility data is obtained.[19][20] This can be achieved through techniques like slow evaporation, slurrying, and anti-solvent addition.[19]

Furthermore, co-crystallization, the formation of a crystalline structure containing the API and a neutral co-former, is a strategy that can be employed to modify the physicochemical properties of a drug, including its solubility.[21] Computational tools like COSMO-RS can be used to screen for potential co-formers.[22][23]

Solvate Screening Workflow

Caption: Overview of a Systematic Solvate Screening Process.

Conclusion

While quantitative solubility data for this compound in various organic solvents requires experimental determination, a thorough understanding of its molecular structure and the principles of solubility allows for strong predictions of its behavior. This guide provides the necessary theoretical background and a robust, field-proven experimental protocol for obtaining this critical data. The shake-flask method, when executed with precision, will yield the thermodynamic solubility, providing a solid foundation for further formulation and development activities. Researchers and drug development professionals are encouraged to utilize the methodologies and insights presented herein to effectively characterize this promising compound and advance its potential as a therapeutic agent.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. calpaclab.com [calpaclab.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Solubility [chem.fsu.edu]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

- 16. Solubility factors when choosing a solvent [labclinics.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Microsolvation of Fluoromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Systematic solvate screening of trospium chloride: discovering hydrates of a long-established pharmaceutical - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00744E [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. crystallizationsystems.com [crystallizationsystems.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Procurement and Application of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

Abstract: This document provides a comprehensive technical overview of 5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS No. 1160822-72-9), a critical building block for researchers, chemists, and drug development professionals. The guide details the compound's physicochemical properties, outlines its commercial availability, and offers insights into its synthesis, which is fundamental to understanding product quality and cost. Furthermore, it explores the applications of this pyrazole derivative in modern medicinal chemistry and provides essential safety and handling protocols. This guide is intended to serve as a practical resource for sourcing, evaluating, and utilizing this versatile chemical intermediate.

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

This compound is a heterocyclic amine featuring a pyrazole core functionalized with both a reactive amine group and a difluoromethoxy moiety. This unique combination of features makes it a highly valuable scaffold in drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in various biological interactions.[1] The difluoromethoxy (-OCHF₂) group, a bioisostere of hydroxyl or methoxy groups, offers distinct advantages, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

The strategic placement of the amine group at the 3-position provides a convenient handle for synthetic elaboration, allowing for the construction of diverse molecular libraries. Consequently, this reagent is increasingly sought after for the synthesis of inhibitors, modulators, and probes targeting various classes of enzymes and receptors.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring experimental reproducibility. This compound is typically supplied as a solid, ranging in color from white to pale yellow.[2]

Key properties have been consolidated from various suppliers and safety data sheets and are summarized in Table 1 below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1160822-72-9 | [3][4][5][][7] |

| Molecular Formula | C₄H₅F₂N₃O | [3][4][] |

| Molecular Weight | 149.10 g/mol | [3][4][7] |

| Appearance | White to Pale yellow Crystal - Powder | [2] |

| Purity | Typically ≥97% | [3][4][] |

| Melting Point | 112°C | [2] |

| IUPAC Name | This compound | [3][] |

| SMILES | NC1=NNC(OC(F)F)=C1 | [3] |

| InChI Key | CRIYGNLBNKZSNA-UHFFFAOYSA-N | [] |

| Storage | Sealed in dry, Room Temperature | [4][7] |

Synthesis and Manufacturing Insights

While end-users are primarily concerned with procurement, an appreciation for the synthetic route is vital for anticipating potential impurities and understanding cost drivers. The synthesis of aminopyrazoles often involves the condensation of a hydrazine source with a β-ketonitrile or a related 1,3-dicarbonyl equivalent.

A plausible and commonly employed synthetic strategy for this class of compounds involves the cyclization of an appropriate β-keto precursor with hydrazine. The workflow diagram below illustrates a generalized, representative pathway.

Representative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation based on established pyrazole syntheses and should be adapted and optimized under appropriate laboratory conditions.[8][9]

-

Reaction Setup: To a solution of a suitable difluoromethoxy-β-ketonitrile precursor in a polar solvent (e.g., ethanol) in a round-bottom flask, add a base such as triethylamine.

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-85°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Isolation: Dilute the resulting residue with water and a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. It is typically sold in quantities ranging from milligrams to multi-gram scale, with options for bulk and custom synthesis inquiries.

When sourcing this reagent, researchers should consider the following:

-

Purity: Most vendors offer a purity of ≥97%, which is suitable for most R&D applications.[3][4][] Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identify any potential impurities.

-

Supplier Reliability: Choose established suppliers with a track record of quality and reliable delivery.

-

Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).

Table 2: Representative Commercial Suppliers

| Supplier | Catalog Number (Example) | Purity | Available Quantities | Notes |

| Advanced ChemBlocks | G-7053 | 97% | 250mg, 1g, 5g, 25g | In-stock availability in the USA is often listed.[3] |

| BOC Sciences | 1160822-72-9 | ≥97.0% | Inquiry-based (mg, g, kg) | Specializes in small molecules for various research stages.[] |

| Synthonix, Inc | D11041 | ≥97.0% | Inquiry-based | Provides key chemical building blocks.[5] |

| Sunway Pharm Ltd | CB79470 | 97% | 100mg, 250mg, 1g, 5g | Offers pricing for various scales.[7] |

| CP Lab Safety | - | ≥97% | 100mg | For professional research use only.[4] |

Note: Availability, pricing, and catalog numbers are subject to change. This table is for illustrative purposes and is not an exhaustive list.

Applications in Drug Discovery and Research

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active agents. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its role in developing treatments for cancer and inflammatory diseases.[1]

Derivatives of this building block are frequently explored as:

-

Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

-

GPCR Modulators: Amide derivatives of pyrazole carboxylic acids have been developed as potent antagonists for G-protein coupled receptors like P2Y₁₄R, which is implicated in inflammatory responses.[10]

-

Enzyme Inhibitors: The unique electronic properties of the fluorinated pyrazole ring can be leveraged to design potent and selective enzyme inhibitors for various therapeutic targets.

The diagram below illustrates a simplified signaling pathway where a hypothetical inhibitor, synthesized from our building block, might act.

Caption: Inhibition of a kinase signaling pathway by a pyrazole-based drug candidate.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

6.1 Hazard Identification: Based on available safety data sheets, this compound is classified with the following hazards:

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Hazard Statements:

6.2 Recommended Handling Procedures:

-

Work in a well-ventilated area or under a chemical fume hood.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[2][13]

6.3 Storage:

Conclusion

This compound is a commercially accessible and highly versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique structural features, combining a reactive amine handle with the beneficial properties of a difluoromethoxy group on a pyrazole core, make it an attractive starting point for the synthesis of novel therapeutics. By understanding its properties, synthesis, and proper handling procedures, researchers can effectively leverage this compound to accelerate their research and development programs.

References

-

This compound, min 97%, 100 mg. CP Lab Safety. [Link]

-

This compound. Synthonix, Inc. [Link]

-

Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific. (Note: This is a proxy for a similar compound class). [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

1H-Pyrazol-3-amine, 5-methyl-. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 5-fluoro-1h-pyrazoles.

-

Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthonix, Inc > 1160822-72-9 | this compound [synthonix.com]

- 7. This compound - CAS:1160822-72-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 9. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.nl [fishersci.nl]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Difluoromethoxy Group: A Modern Bioisostere for Pyrazole Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing pharmacological profiles. Among the various fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely valuable substituent, particularly when appended to privileged heterocyclic scaffolds like pyrazole. This guide provides a comprehensive analysis of the difluoromethoxy group's role in the context of pyrazole-based drug design. We will explore its distinct physicochemical properties, detail robust synthetic methodologies for its incorporation, and examine case studies that highlight its impact on metabolic stability, target engagement, and overall drug efficacy. This document is intended to serve as a technical resource for scientists dedicated to the design and development of next-generation therapeutics.

Introduction: The Strategic Alliance of Pyrazole and the Difluoromethoxy Group

The pyrazole ring is a five-membered heterocycle that has proven to be a remarkably versatile and privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to be substituted at various positions have led to its incorporation into a multitude of approved drugs across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] Pyrazole-containing drugs such as the kinase inhibitors Ruxolitinib and Crizotinib demonstrate the scaffold's power in creating potent and selective therapeutic agents.[4]

Parallel to the rise of pyrazole scaffolds, the use of fluorine in medicinal chemistry has become a cornerstone of rational drug design.[5] Fluorinated functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[5] The difluoromethoxy (–OCF₂H) group, in particular, has garnered significant attention as a strategic bioisostere for the common methoxy (–OCH₃) group.[6][7] Unlike its methoxy counterpart, the –OCF₂H group offers enhanced metabolic stability and a unique electronic profile, while also introducing the capacity for hydrogen bond donation—a feature absent in both methoxy and the more electron-withdrawing trifluoromethoxy (–OCF₃) groups.[6][8] This combination of properties makes the difluoromethoxy group a powerful tool for overcoming common drug development hurdles, such as rapid metabolic clearance.[9]

This guide will delve into the synergistic relationship between the pyrazole scaffold and the difluoromethoxy group, providing the in-depth knowledge required to effectively leverage this combination in drug design programs.

Physicochemical Profile of the Difluoromethoxy Group

The decision to incorporate a difluoromethoxy group is driven by its unique ability to modulate several key molecular properties simultaneously. Its characteristics are often intermediate between the well-known methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups, providing medicinal chemists with a nuanced tool for fine-tuning drug candidates.[8]

Lipophilicity and Electronic Effects

Lipophilicity, a critical factor for drug absorption and distribution, is moderately increased by the –OCF₂H group.[6] This modulation allows for an enhancement of membrane permeability without the excessive lipophilicity that can sometimes be conferred by the –OCF₃ group, which can lead to poor solubility and off-target effects.[10]

The electronic nature of the –OCF₂H group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups.[6] This can be strategically used to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility and ability to interact with its biological target.[8]

The "Lipophilic Hydrogen Bond Donor"

A defining feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[6][8] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to form hydrogen bonds with protein residues—an interaction not possible with methoxy or trifluoromethoxy groups.[11][12] This unique characteristic allows the –OCF₂H group to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, often with the significant advantage of improved metabolic stability.[6][13]

Enhanced Metabolic Stability

A primary motivation for replacing a methoxy group with a difluoromethoxy group is to block metabolic O-demethylation, a common pathway for drug inactivation by cytochrome P450 enzymes.[7][9] The high strength of the carbon-fluorine bond renders the difluoromethoxy group highly resistant to this and other forms of oxidative metabolism, which can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[6][9]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

| Property | Methoxy (–OCH₃) | Difluoromethoxy (–OCF₂H) | Trifluoromethoxy (–OCF₃) |

| Hansch π Parameter (Lipophilicity) | -0.02 | +0.2 to +0.6 (dynamic)[14] | +1.04[10] |

| Hammett Constant (σp) | -0.27 | +0.14[6] | +0.35 |

| Hydrogen Bond Capability | Acceptor | Donor & Acceptor[6] | Acceptor |

| Metabolic Stability (vs. O-demethylation) | Labile | Robust[9] | Very Robust[10] |

Synthetic Strategies for Difluoromethoxylated Pyrazoles

The incorporation of a difluoromethoxy group onto a pyrazole scaffold can be achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Strategy 1: Building the Pyrazole Ring from a Difluoromethoxylated Precursor

A common and effective approach involves the synthesis of an α-(difluoromethoxy)ketone, which then serves as a key building block for constructing the pyrazole ring.[15] This method offers good control over the final structure.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]